molecular formula C16H14O3 B14519389 Naphtho[2,3-b]furan-4,9-dione, 2-butyl- CAS No. 62452-68-0

Naphtho[2,3-b]furan-4,9-dione, 2-butyl-

Cat. No.: B14519389
CAS No.: 62452-68-0
M. Wt: 254.28 g/mol
InChI Key: QMJCSBGORWODMQ-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione, 2-butyl- is a compound that belongs to the class of naphthofurans. This compound is characterized by a fused ring structure that includes a naphthalene ring and a furan ring. It is an important structural motif found in various natural products, drugs, and drug candidates. The compound has been studied for its versatile biological activities, including antitumor, cytotoxic, and antiviral properties .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]furan-4,9-dione, 2-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, visible light, and various oxidants and reductants. Reaction conditions often involve mild temperatures and environmentally friendly solvents .

Major Products Formed

The major products formed from these reactions include various functionalized naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones .

Scientific Research Applications

Naphtho[2,3-b]furan-4,9-dione, 2-butyl- has been widely studied for its scientific research applications, including:

    Chemistry: Used as a scaffold for the synthesis of novel compounds with potential biological activities.

    Biology: Exhibits cytotoxic activity toward various cell lines, including KB cells.

    Medicine: Shows antitumor and antiviral activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival. The compound’s ability to induce oxidative stress and disrupt cellular processes contributes to its cytotoxic and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthofurans and naphthoquinones, such as:

Uniqueness

Naphtho[2,3-b]furan-4,9-dione, 2-butyl- is unique due to its specific structural features and the presence of a butyl group, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

62452-68-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-butylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C16H14O3/c1-2-3-6-10-9-13-14(17)11-7-4-5-8-12(11)15(18)16(13)19-10/h4-5,7-9H,2-3,6H2,1H3

InChI Key

QMJCSBGORWODMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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